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For researchers and professionals in drug development, understanding the nuanced

differences between antihypertensive agents in their effects on end-organ damage is critical.

This guide provides an objective, data-driven comparison of Aliskiren, a direct renin inhibitor,

and Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, on their efficacy in regressing

cardiac hypertrophy.

Executive Summary
Both Aliskiren and Enalapril target the renin-angiotensin-aldosterone system (RAAS), a critical

pathway in the pathophysiology of cardiac hypertrophy. While they share the common goal of

reducing angiotensin II (Ang II) levels, their distinct mechanisms of action may lead to different

downstream effects. Clinical and preclinical data suggest that both agents are effective in

reducing left ventricular mass. The landmark ATMOSPHERE trial provided a direct head-to-

head comparison in a heart failure population, finding no superiority of Aliskiren over Enalapril.

Preclinical studies offer further insights into their cellular and molecular mechanisms.

Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from clinical and preclinical studies,

comparing the effects of Aliskiren and Enalapril on markers of cardiac hypertrophy.

Table 1: Clinical Trial Data on Left Ventricular Mass Index (LVMI) Reduction
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Study/Tri
al

Drug/Dos
age

Patient
Populatio
n

Duration
Baseline
LVMI
(g/m²)

Change
in LVMI
(g/m²)

Key
Finding

ALLAY[1]

[2][3]

Aliskiren

300

mg/day

460

overweight

hypertensiv

e patients

with LVH

36 weeks ~90 -4.9

Aliskiren

was non-

inferior to

losartan in

reducing

LVMI.

Losartan

100

mg/day

~90 -4.8

Aliskiren

150 mg +

Losartan

50 mg/day

~90 -5.8

Combinatio

n therapy

was not

superior to

losartan

alone.

ATMOSPH

ERE[4][5]

[6][7]

Enalapril 5-

10 mg

twice daily

7,016

patients

with heart

failure and

reduced

ejection

fraction

Median

36.6

months

Not

specified

as primary

outcome

Not

specified

as primary

outcome

Aliskiren

was not

superior to

enalapril in

reducing

the primary

outcome of

cardiovasc

ular death

or heart

failure

hospitalizat

ion.

Aliskiren

300 mg

once daily

Non-

inferiority

of Aliskiren

to Enalapril
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was not

met.

Table 2: Preclinical Data in Spontaneously Hypertensive Rats (SHR)

Study
Drug/Dosag
e

Animal
Model

Duration Parameter Result

Püntener et

al. (Implied)

[8]

Enalapril 10

mg/kg/day

Spontaneousl

y

Hypertensive

Rats

28 days

Cardiac

Histopatholog

y

No significant

effect on

existing

pathomorphol

ogy of the

heart muscle.

Aliskiren 100

mg/kg/day

Spontaneousl

y

Hypertensive

Rats

28 days

Cardiac

Histopatholog

y

Minor effects

on

hypertension

target organs

compared to

enalapril.

Gomez et al.

(Implied)[9]

[10]

Enalapril 20

mg/kg/day

Spontaneousl

y

Hypertensive

Rats

5 weeks
Cardiac

Hypertrophy

Completely

regressed

cardiac

hypertrophy.

Experimental Protocols
ALLAY Trial Methodology[1][2][3] The Aliskiren in Left Ventricular Hypertrophy (ALLAY) study

was a randomized, double-blind, active-controlled trial. 460 overweight patients with

hypertension and left ventricular hypertrophy (LVH) were randomized to receive Aliskiren (300

mg/day), losartan (100 mg/day), or a combination of Aliskiren (150 mg/day) and losartan (50

mg/day) for 36 weeks. The primary endpoint was the change in left ventricular mass index

(LVMI), assessed by cardiac magnetic resonance imaging (cMRI).
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ATMOSPHERE Trial Methodology[4][5][6][7] The Aliskiren Trial to Minimize Outcomes in

Patients with Heart Failure (ATMOSPHERE) was a multicenter, randomized, double-blind trial

that enrolled 7,016 patients with heart failure and a reduced ejection fraction. Patients were

assigned to one of three groups: Enalapril (5 or 10 mg twice daily), Aliskiren (300 mg once

daily), or a combination of both. The primary outcome was a composite of death from

cardiovascular causes or hospitalization for heart failure.

Spontaneously Hypertensive Rat (SHR) Model[8][9][10] Male SHRs are a commonly used

animal model for hypertension and cardiac hypertrophy. In a representative study, SHRs

received Enalapril (20 mg/kg per day) in their drinking water for 5 weeks. Cardiac hypertrophy

was assessed by measuring heart weight to body weight ratio and through histological analysis

of cardiac tissue.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involved in the therapeutic effects of

Aliskiren and Enalapril on cardiac hypertrophy, as well as a typical experimental workflow for

preclinical assessment.
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Caption: Mechanism of RAAS inhibition by Aliskiren and Enalapril.
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Caption: Preclinical experimental workflow for evaluating anti-hypertrophic agents.

Mechanistic Insights
Aliskiren: As a direct renin inhibitor, Aliskiren blocks the conversion of angiotensinogen to

angiotensin I, the rate-limiting step in the RAAS cascade.[11] This leads to a reduction in both

angiotensin I and angiotensin II levels. Some studies suggest that Aliskiren's cardioprotective

effects may be independent of blood pressure reduction, potentially through modulation of

autophagy and apoptosis pathways.[11][12] Specifically, Aliskiren has been shown to

ameliorate pressure overload-induced cardiac hypertrophy and fibrosis by suppressing Ang II-

PKCβI-ERK1/2-regulated autophagy.[11][13]
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Enalapril: Enalapril is a prodrug that is converted to its active form, enalaprilat, which inhibits

the angiotensin-converting enzyme (ACE).[14] ACE is responsible for the conversion of

angiotensin I to the potent vasoconstrictor angiotensin II.[14] By inhibiting ACE, Enalapril

decreases angiotensin II levels and also increases levels of bradykinin, a vasodilator.[14] The

regression of cardiac hypertrophy with Enalapril is associated with the normalization of

intracellular pH regulatory mechanisms, potentially via a PKC-related pathway.[9][10]

Conclusion
Both Aliskiren and Enalapril have demonstrated efficacy in mitigating cardiac hypertrophy by

targeting the RAAS. Head-to-head clinical data from the ATMOSPHERE trial in a heart failure

population did not show a superiority of Aliskiren over Enalapril.[4][5][6][7] Preclinical studies

provide evidence for distinct underlying cellular mechanisms that may warrant further

investigation. For drug development professionals, the choice between these agents may

depend on the specific patient population, safety profiles, and the desired mechanistic pathway

to target. The existing evidence suggests that while both are effective, there is no conclusive

data to support the superiority of one over the other in the specific context of cardiac

hypertrophy regression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk
factors - PMC [pmc.ncbi.nlm.nih.gov]

2. ahajournals.org [ahajournals.org]

3. Effect of the direct Renin inhibitor aliskiren, the Angiotensin receptor blocker losartan, or
both on left ventricular mass in patients with hypertension and left ventricular hypertrophy -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. No Benefit from Addition of Aliskiren to 'Gold-Standard' ACE Inhibitor - American College
of Cardiology [acc.org]

5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://go.drugbank.com/drugs/DB00584
https://go.drugbank.com/drugs/DB00584
https://go.drugbank.com/drugs/DB00584
https://www.ahajournals.org/doi/10.1161/01.HYP.31.4.961
https://pubmed.ncbi.nlm.nih.gov/9535421/
https://www.acc.org/about-acc/press-releases/2016/04/12/12/57/no-benefit-from-addition-of-aliskiren-to-gold-standard-ace-inhibitor
https://openaccess.sgul.ac.uk/id/eprint/116200/1/nejmoa1514859.pdf
https://archive.connect.h1.co/article/726263879/
https://www.medscape.com/viewarticle/862249
https://www.benchchem.com/product/b026259?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2701487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2701487/
https://www.ahajournals.org/doi/10.1161/circulationaha.108.826214
https://pubmed.ncbi.nlm.nih.gov/19153265/
https://pubmed.ncbi.nlm.nih.gov/19153265/
https://pubmed.ncbi.nlm.nih.gov/19153265/
https://www.acc.org/about-acc/press-releases/2016/04/12/12/57/no-benefit-from-addition-of-aliskiren-to-gold-standard-ace-inhibitor
https://www.acc.org/about-acc/press-releases/2016/04/12/12/57/no-benefit-from-addition-of-aliskiren-to-gold-standard-ace-inhibitor
https://openaccess.sgul.ac.uk/id/eprint/116200/1/nejmoa1514859.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Aliskiren, enalapril, or aliskiren ... | Article | H1 Connect [archive.connect.h1.co]

7. ATMOSPHERE: Aliskiren Not Superior to Enalapril in HF [medscape.com]

8. cabidigitallibrary.org [cabidigitallibrary.org]

9. ahajournals.org [ahajournals.org]

10. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory
mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Aliskiren ameliorates pressure overload-induced heart hypertrophy and fibrosis in mice -
PMC [pmc.ncbi.nlm.nih.gov]

12. Aliskiren attenuates cardiac dysfunction by modulation of the mTOR and apoptosis
pathways - PMC [pmc.ncbi.nlm.nih.gov]

13. Aliskiren ameliorates pressure overload-induced heart hypertrophy and fibrosis in mice -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. go.drugbank.com [go.drugbank.com]

To cite this document: BenchChem. [Aliskiren vs. Enalapril: A Head-to-Head Comparison on
Cardiac Hypertrophy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026259#head-to-head-comparison-of-aliskiren-and-
enalapril-on-cardiac-hypertrophy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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